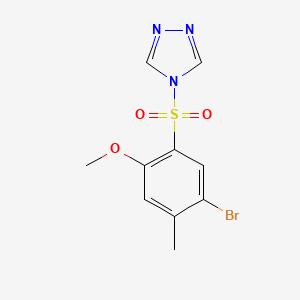

4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole

Description

This compound is a 1,2,4-triazole derivative featuring a benzenesulfonyl group substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at the 5-, 2-, and 4-positions, respectively. Applications may span medicinal chemistry, given the pharmacological prominence of triazole derivatives in anticonvulsant, antimicrobial, and antioxidant activities .

Properties

IUPAC Name |

4-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-5-12-13-6-14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDVJYRVUXZWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)N2C=NN=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pre-Formed Triazole Nuclei

A widely adopted approach involves the direct sulfonylation of a pre-synthesized 1,2,4-triazole derivative. The target compound’s benzenesulfonyl group is introduced via reaction between 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride and a 4-amino-4H-1,2,4-triazole precursor. This method leverages the nucleophilic nature of the triazole’s 4-position nitrogen, which reacts with electrophilic sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Example Procedure :

-

Synthesis of 4-Amino-4H-1,2,4-Triazole :

Hydrazine hydrate reacts with acetonitrile under acidic conditions to form 4-amino-1,2,4-triazole via cyclocondensation. -

Sulfonylation :

4-Amino-1,2,4-triazole (1.0 equiv) is dissolved in dry dichloromethane, and 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C. Triethylamine (2.5 equiv) is introduced to neutralize HCl, and the mixture is stirred for 12 hours at room temperature. The product is isolated via filtration and recrystallized from ethanol.

Key Challenges :

-

Competing reactions at other triazole nitrogens may require protective group strategies.

-

Steric hindrance from the bulky benzenesulfonyl group can reduce reaction efficiency.

Cyclization of Sulfonyl Hydrazine Precursors

Formation of Sulfonyl Hydrazine Intermediates

An alternative route involves constructing the triazole ring de novo from a sulfonyl hydrazine derivative. This method ensures regioselective incorporation of the sulfonyl group at the 4-position.

Stepwise Synthesis :

-

Preparation of 5-Bromo-2-Methoxy-4-Methylbenzenesulfonyl Hydrazine :

-

Cyclocondensation with Nitriles :

The sulfonyl hydrazine is refluxed with acetonitrile in the presence of hydrochloric acid, facilitating cyclization to form the 1,2,4-triazole ring.

Reaction Scheme :

(where R = 5-bromo-2-methoxy-4-methylphenyl)

Advantages :

-

Avoids isolation of sensitive triazole intermediates.

-

High regioselectivity due to the directed cyclization mechanism.

Synthesis of the Sulfonyl Chloride Precursor

Bromination and Sulfonation of Substituted Phenols

The benzenesulfonyl group’s substitution pattern necessitates precise bromination and sulfonation steps.

Procedure :

-

Starting Material : 2-Methoxy-4-methylphenol.

-

Bromination :

-

Sulfonation :

-

The brominated phenol reacts with chlorosulfonic acid at 0°C to form the sulfonic acid derivative.

-

-

Conversion to Sulfonyl Chloride :

Analytical Data :

-

IR (KBr) : 1360 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym).

-

¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, H-3), 7.10 (s, 1H, H-6), 3.91 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions are highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while elevated temperatures (80–100°C) improve yields by overcoming activation barriers.

Case Study :

Catalytic Approaches

Lewis acids such as zinc chloride or iodine catalyze triazole formation by polarizing carbonyl groups, accelerating nucleophilic attack by hydrazine.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sulfonylation of Triazole | 65 | 98 | Simplicity, fewer steps |

| Cyclization of Hydrazine | 78 | 95 | Regioselectivity, scalable |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the triazole ring can undergo reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Formation of carbonyl derivatives.

Reduction Products: Reduced triazole derivatives.

Scientific Research Applications

Synthesis of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole

The synthesis of this compound typically involves several key steps:

- Bromination : The precursor compound, 2-methoxy-4-methylbenzenesulfonyl chloride, is brominated using bromine in a suitable solvent such as acetic acid.

- Formation of Triazole Ring : The brominated intermediate is reacted with hydrazine hydrate under reflux conditions to form the triazole ring.

- Sulfonylation : The final product is obtained by sulfonylating the triazole derivative with a sulfonyl chloride reagent.

This multi-step synthesis allows for the introduction of various substituents on the aromatic ring, enhancing the compound's versatility for further modifications .

Medicinal Chemistry

Pharmacophore Development : The compound is explored as a potential pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents. Its unique structural features may enhance its interaction with biological targets, making it a candidate for novel therapeutic agents.

Biological Activity : Studies indicate that 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole exhibits antimicrobial and anticancer properties. The mechanism of action involves enzyme inhibition and receptor binding, which can modulate cellular pathways related to proliferation and apoptosis .

Enzyme Studies

The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This interaction is significant for pharmacokinetics and toxicology studies as it helps understand how drugs are metabolized within biological systems .

Materials Science

In materials science, 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is investigated for its potential use in synthesizing advanced materials such as polymers and nanomaterials. Its ability to undergo various chemical modifications makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its sulfonyl-linked bromo-methoxy-methylbenzene moiety . Key comparisons with analogous triazoles include:

Key Comparisons

Electronic Effects :

- The sulfonyl group in the target compound is more electron-withdrawing than thioether (-S-) or thiol (-SH) groups in analogs (e.g., ). This may enhance stability and acidity, affecting bioavailability and target binding .

- Bromo substituent : Compared to chloro or methyl groups (), bromine’s larger size and polarizability could improve halogen bonding in biological targets, as seen in bromophenyl-containing triazoles with antimicrobial activity .

Biological Activity: Anticonvulsant Potential: Alkoxy-substituted triazoles (e.g., 5f in ) show high protective indices (PI = 11.3 vs. carbamazepine’s 6.4). The target’s methoxy group may similarly enhance blood-brain barrier penetration. Antimicrobial Activity: Schiff base triazoles () with halogenated aryl groups exhibit moderate to strong activity. The bromo and sulfonyl groups in the target compound could synergize for enhanced efficacy. Antioxidant Activity: Triazoles with pyridyl and chlorophenyl groups () show radical scavenging comparable to BHA/BHT. The target’s methoxy group may contribute antioxidant effects via electron donation.

Synthesis and Physicochemical Properties: Synthesis: The target compound likely requires sulfonylation of a triazole intermediate, analogous to methods in (thioether formation) but using benzenesulfonyl chlorides. Melting Points: Methoxy and bromo substituents may elevate melting points (cf. 116–193°C in ’s triazoles), aiding crystallization.

Biological Activity

The compound 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole is a synthetic derivative of triazole known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antimicrobial and anticancer properties.

The synthesis of 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole typically involves several steps:

- Bromination : The precursor compound, 2-methoxy-4-methylbenzenesulfonyl chloride, is brominated using bromine in an appropriate solvent like acetic acid.

- Formation of Triazole Ring : The brominated intermediate is reacted with hydrazine hydrate under reflux conditions to form the triazole ring.

- Sulfonylation : The final product is obtained by sulfonylating the triazole derivative with a sulfonyl chloride reagent.

The compound has a molecular formula of and a molar mass of approximately 332.19 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, blocking substrate access.

- Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

- Cellular Pathways : It potentially affects pathways related to cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research has demonstrated that 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole exhibits significant antimicrobial properties.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | IC50 = 1.4 μM | |

| Escherichia coli | IC50 = 200 nM | |

| Bacillus subtilis | Active |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this triazole derivative possesses anticancer properties against various cancer cell lines:

The cytotoxic effects observed in these studies indicate that the compound may interfere with cancer cell growth and proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound had potent activity against MRSA and E. coli strains, highlighting its potential as an antibiotic agent in clinical settings .

- Anticancer Research : Another investigation focused on the effects of this triazole on human cancer cell lines. The results showed significant cytotoxicity at low concentrations, suggesting its utility in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-4H-1,2,4-triazole, and how are reaction conditions optimized?

- Methodology :

- Hydrazide cyclization : React sulfonyl chloride derivatives with hydrazides in polar aprotic solvents (e.g., DMSO) under reflux (18–24 hours), followed by ice-water quenching and recrystallization (yields ~65–87%) .

- Schiff base formation : Condense amino-triazole intermediates with substituted benzaldehydes in ethanol/acetic acid under reflux (4–6 hours) to introduce aryl groups .

- Key conditions : Solvent choice (DMSO for cyclization, ethanol for Schiff base), temperature control (reflux at 80–100°C), and stoichiometric ratios (1:1 molar ratio for hydrazide-to-carbonyl reactions) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Techniques :

- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1150–1350 cm⁻¹, triazole C=N at ~1500 cm⁻¹) .

- NMR spectroscopy :

- 1H NMR : Chemical shifts for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~2.5 ppm) .

- 13C NMR : Assigns carbons in the triazole ring (δ 140–160 ppm) and sulfonyl-linked aromatic systems .

- Elemental analysis : Validates C, H, N, S content (e.g., deviations <0.3% from theoretical values) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assays :

- Antimicrobial : Cup-plate method against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion .

- Anti-inflammatory : Carrageenan-induced rat paw edema model to measure inhibition of inflammation .

- Antioxidant : DPPH radical scavenging assay to quantify free radical neutralization .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

- Protocol :

- Crystallization : Use slow evaporation of saturated solutions in ethanol/water.

- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : Use SHELX software (e.g., SHELXL for least-squares refinement) to determine bond lengths/angles and confirm sulfonyl-triazole geometry .

Q. How do substituent variations impact reaction yields and bioactivity?

- Case Study :

- Substituent effects :

| Substituent (R) | Yield (%) | Melting Point (°C) | Bioactivity (IC50, μM) |

|---|---|---|---|

| 2-methylphenyl | 75 | 197–198 | 12.3 (Antimicrobial) |

| 4-chlorophenyl | 87 | 187–188 | 8.9 (Antioxidant) |

- Optimization : Electron-withdrawing groups (e.g., Cl) enhance bioactivity but may reduce solubility. Microwave-assisted synthesis (165°C, 45 minutes) improves yields by 15–20% compared to conventional heating .

Q. What role do DFT calculations play in understanding electronic properties?

- Application :

- HOMO-LUMO analysis : Predicts charge distribution and reactivity (e.g., sulfonyl group as an electron-withdrawing moiety stabilizes the triazole ring) .

- Molecular docking : Models interactions with biological targets (e.g., binding affinity to fungal CYP51 for antifungal activity) .

Q. How to resolve contradictions in bioactivity data across derivatives?

- Approach :

- Structure-activity relationship (SAR) : Correlate substituent electronic effects (Hammett σ constants) with activity trends. For example, 4-chloro derivatives show higher antioxidant activity (IC50 = 8.9 μM) than methyl analogs (IC50 = 12.3 μM) due to enhanced radical stabilization .

- Statistical validation : Use ANOVA to assess significance of substituent effects across biological replicates .

Q. What advanced techniques study target interactions?

- Methods :

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to enzymes like COX-2 .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.